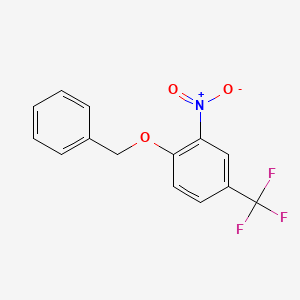

1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H11F3O . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One such method involves the use of 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the chlorination/fluorination sequence, which can be simplified by producing the trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as electron diffraction and spectroscopy supplemented with ab initio calculations . The 3D structure of the molecule can also be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Synthesis of Novel Fluorine-containing Polyetherimide : Yu Xin-hai explored the synthesis of fluorine-containing polyetherimide, starting from compounds similar to 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene. The study detailed the reaction processes and characterizations, such as FTIR and DSC, to produce novel polyetherimide with promising characteristics for material science applications (Yu Xin-hai, 2010).

Molecular Electronics

Large On-Off Ratios and Negative Differential Resistance : Research by Chen et al. utilized a molecule with a similar nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating significant electronic properties such as negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).

Organic Synthesis and Reactions

Direct Amination and Efficient Synthesis : Tereza Pastýříková and colleagues reported the direct amination of nitro(pentafluorosulfanyl)benzenes, showcasing methods that could be applicable to derivatives of this compound for synthesizing benzimidazoles, quinoxalines, and benzotriazoles with good yields (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

One-Pot Synthesis and Asymmetric Oxidation : A study by Rodygin et al. described an efficient one-pot method for preparing sulfides containing 2-nitro-4-(trifluoromethyl)benzene, which could be related to the chemical handling and modification of this compound (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

Propiedades

IUPAC Name |

2-nitro-1-phenylmethoxy-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(12(8-11)18(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIYURKCAKELEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1380397.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)